molecular formula C6H15NO3S2 B072263 1-(2-Sulfosulfanylethylamino)butane CAS No. 1190-88-1

1-(2-Sulfosulfanylethylamino)butane

Cat. No. B072263
CAS RN: 1190-88-1
M. Wt: 213.3 g/mol
InChI Key: HMOFROZMGLUQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfosulfanylethylamino)butane, also known as SSB, is a chemical compound that has been used in scientific research for various purposes. It is a water-soluble compound that is commonly used as a crosslinking agent in protein-protein interactions.

Mechanism Of Action

1-(2-Sulfosulfanylethylamino)butane works by crosslinking proteins through the formation of covalent bonds between the sulfhydryl groups of cysteine residues. This crosslinking enhances the stability of protein complexes and can help to identify protein-protein interactions.

Biochemical And Physiological Effects

1-(2-Sulfosulfanylethylamino)butane has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not disrupt the native structure of proteins and has no significant effect on their enzymatic activity. 1-(2-Sulfosulfanylethylamino)butane has also been shown to have low toxicity in vitro and in vivo.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(2-Sulfosulfanylethylamino)butane in lab experiments is its ability to crosslink proteins without disrupting their native structure. This allows for the study of protein-protein interactions in their natural state. However, 1-(2-Sulfosulfanylethylamino)butane can only crosslink proteins with accessible cysteine residues, which limits its use in certain protein complexes. Additionally, the use of 1-(2-Sulfosulfanylethylamino)butane requires careful optimization of experimental conditions such as pH and temperature.

Future Directions

There are several future directions for the use of 1-(2-Sulfosulfanylethylamino)butane in scientific research. One area of interest is the development of 1-(2-Sulfosulfanylethylamino)butane-based biosensors for the detection of protein-protein interactions in vivo. Another area of interest is the use of 1-(2-Sulfosulfanylethylamino)butane in the development of targeted drug delivery systems. Additionally, further research is needed to optimize the conditions for 1-(2-Sulfosulfanylethylamino)butane crosslinking and to explore its potential applications in the study of protein complexes.
Conclusion:
In conclusion, 1-(2-Sulfosulfanylethylamino)butane is a useful compound for the study of protein-protein interactions in scientific research. Its ability to crosslink proteins without disrupting their native structure makes it a valuable tool for the study of protein complexes. While there are limitations to its use, there are also many potential future directions for the development of 1-(2-Sulfosulfanylethylamino)butane-based technologies.

Synthesis Methods

1-(2-Sulfosulfanylethylamino)butane is synthesized by the reaction of 2-aminoethyl sulfonate with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium sulfite to form the final 1-(2-Sulfosulfanylethylamino)butane compound.

Scientific Research Applications

1-(2-Sulfosulfanylethylamino)butane has been widely used in scientific research as a crosslinking agent for protein-protein interactions. It has been used to study the interactions between proteins in various biological processes such as signal transduction, DNA repair, and protein folding. 1-(2-Sulfosulfanylethylamino)butane has also been used in the development of biosensors and drug delivery systems.

properties

CAS RN

1190-88-1

Product Name

1-(2-Sulfosulfanylethylamino)butane

Molecular Formula

C6H15NO3S2

Molecular Weight

213.3 g/mol

IUPAC Name

1-(2-sulfosulfanylethylamino)butane

InChI

InChI=1S/C6H15NO3S2/c1-2-3-4-7-5-6-11-12(8,9)10/h7H,2-6H2,1H3,(H,8,9,10)

InChI Key

HMOFROZMGLUQPI-UHFFFAOYSA-N

SMILES

CCCCNCCSS(=O)(=O)O

Canonical SMILES

CCCCNCCSS(=O)(=O)O

synonyms

Thiosulfuric acid S-[2-(butylamino)ethyl] ester

Origin of Product

United States

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